3-Bromo-5-(cyclopropylmethyl)pyridine
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Overview
Description
3-Bromo-5-(cyclopropylmethyl)pyridine: is an organic compound with the molecular formula C9H10BrN . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the third position and a cyclopropylmethyl group at the fifth position of the pyridine ring. This structural configuration imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(cyclopropylmethyl)pyridine typically involves the bromination of 5-(cyclopropylmethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(cyclopropylmethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) are typically employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling Reactions: Biaryl or vinyl-substituted pyridine derivatives are common products.
Scientific Research Applications
Chemistry: 3-Bromo-5-(cyclopropylmethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules. It may be used in the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(cyclopropylmethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine atom and cyclopropylmethyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(methyl)pyridine
- 3-Bromo-5-(ethyl)pyridine
Comparison: 3-Bromo-5-(cyclopropylmethyl)pyridine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C9H10BrN |
---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
3-bromo-5-(cyclopropylmethyl)pyridine |
InChI |
InChI=1S/C9H10BrN/c10-9-4-8(5-11-6-9)3-7-1-2-7/h4-7H,1-3H2 |
InChI Key |
ZRPYCBDSXQBUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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